molecular formula C17H18N2O B11294721 4,6-dimethyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole

4,6-dimethyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11294721
M. Wt: 266.34 g/mol
InChI Key: QXYAAMYNXHKPDD-UHFFFAOYSA-N
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Description

5,7-DIMETHYL-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of methyl groups and a phenoxy methyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIMETHYL-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dimethyl-1H-benzimidazole and 4-methylphenol.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 5,7-dimethyl-1H-benzimidazole with a suitable reagent, such as a halogenating agent, to introduce a halogen atom at the desired position.

    Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4-methylphenol in the presence of a base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5,7-DIMETHYL-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5,7-DIMETHYL-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and pathways.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5,7-DIMETHYL-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-5-(4-METHYLPHENOXY)BENZIMIDAZOLE: Shares structural similarities but differs in the position of the methyl group.

    4-METHOXY-2-(4-METHYLPHENOXY)BENZIMIDAZOLE: Contains a methoxy group instead of a methyl group.

Uniqueness

5,7-DIMETHYL-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

4,6-dimethyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C17H18N2O/c1-11-4-6-14(7-5-11)20-10-16-18-15-9-12(2)8-13(3)17(15)19-16/h4-9H,10H2,1-3H3,(H,18,19)

InChI Key

QXYAAMYNXHKPDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=C(C=C(C=C3N2)C)C

Origin of Product

United States

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